molecular formula C15H10ClNO3 B1364820 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 438216-26-3

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Cat. No. B1364820
M. Wt: 287.7 g/mol
InChI Key: JUOHUWHYVHCRDH-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO3 . It falls under the category of heterocyclic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 6th position and a carboxylic acid group at the 4th position of the quinoline ring. Additionally, it has a 5-methyl-2-furyl group attached to the 2nd position of the quinoline ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.7 Da . It is a solid at room temperature .

Scientific Research Applications

Application 7: Synthesis of Bioactive Chalcone Derivatives

  • Results : The chalcone derivatives synthesized exhibit a range of biological activities, including anti-inflammatory and anticancer properties .

Application 8: Green Chemistry Synthesis

  • Results : These green chemistry approaches lead to the efficient synthesis of quinoline derivatives with reduced waste and energy consumption .

Application 9: Development of Industrial Chemicals

  • Results : The synthesized industrial chemicals demonstrate effectiveness in their respective applications, contributing to various industrial processes .

Application 10: Neuropharmacology

  • Results : Some derivatives show selective antagonistic activity at the glycine site of the NMDA receptor, indicating potential therapeutic uses .

Application 11: Synthesis of Anti-Malarial Agents

  • Results : Some synthesized compounds exhibit potent anti-malarial activity, with certain derivatives showing improved efficacy and reduced toxicity compared to existing treatments .

Application 12: Agricultural Chemicals

  • Results : Some derivatives demonstrate significant pesticidal or herbicidal activity, offering potential as safer and more effective agricultural chemicals .

Application 13: Corrosion Inhibition

  • Results : The formulations containing this compound show a reduction in corrosion rates, suggesting its effectiveness as a corrosion inhibitor .

Application 14: Photodynamic Therapy

  • Results : Certain derivatives show promising results in PDT, causing targeted cell death in cancerous tissues while sparing healthy cells .

Application 15: Quantum Dot Synthesis

  • Results : Quantum dots synthesized with this compound exhibit controlled size distribution and enhanced luminescent properties, useful for applications in imaging and electronics .

Application 16: Environmental Remediation

  • Results : Materials developed using this compound show high efficiency in capturing heavy metals, indicating potential for use in water treatment processes .

properties

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOHUWHYVHCRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397359
Record name 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

CAS RN

438216-26-3
Record name 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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